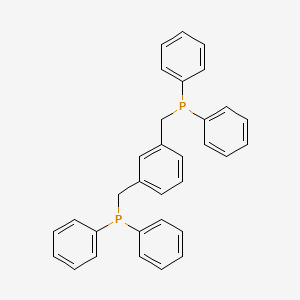

1,3-Bis((diphenylphosphino)methyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSOZHFOFHARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445895 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89756-88-7 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(diphenylphosphinomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-bis((diphenylphosphino)methyl)benzene Ligand

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of the versatile bisphosphine ligand, 1,3-bis((diphenylphosphino)methyl)benzene. This document is intended for researchers, scientists, and professionals in drug development and catalysis, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

Introduction: The Significance of this compound

This compound, also known by its synonym α,α′-Bis(diphenylphosphino)-m-xylene, is a prominent member of the wide-angle bisphosphine ligand family.[1] Its molecular structure, featuring two diphenylphosphino groups tethered to a central benzene ring via methylene bridges, imparts unique steric and electronic properties that are highly sought after in modern chemistry.[1] The flexible yet pre-organized nature of this ligand allows it to coordinate to metal centers, forming stable complexes that are active in a variety of catalytic transformations.[1] Its applications span across homogeneous catalysis, supramolecular chemistry, and the development of metal-organic frameworks (MOFs).[1] The ability of this ligand to stabilize transition metals in specific oxidation states is a key factor in its utility for cross-coupling reactions such as the Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira couplings.

This guide will focus on a robust and widely applicable synthetic route, detailing the necessary steps to obtain high-purity this compound, and providing the analytical benchmarks for its successful synthesis.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most common and efficient synthesis of this compound is achieved through a nucleophilic substitution reaction. This method involves the reaction of a dihalo-m-xylene with a diphenylphosphide salt. The core of this strategy lies in the generation of the potent diphenylphosphide nucleophile and its subsequent reaction with the electrophilic benzylic carbons of the m-xylene derivative.

The overall synthetic transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of the target ligand.

This guide will focus on the use of 1,3-bis(bromomethyl)benzene as the electrophile and lithium diphenylphosphide as the nucleophile, a combination that has proven to be effective.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating experimental protocol for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent the oxidation of the phosphine compounds.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| Diphenylphosphine (Ph₂PH) | 186.19 | 5.0 g | 26.8 mmol | Handle under inert atmosphere. |

| n-Butyllithium (n-BuLi) | 64.06 | 11.8 mL (2.5 M in hexanes) | 29.5 mmol | Handle with care, pyrophoric. |

| 1,3-Bis(bromomethyl)benzene | 263.96 | 3.54 g | 13.4 mmol | |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Distilled from sodium/benzophenone. |

| Degassed Deionized Water | - | 50 mL | - | |

| Anhydrous Magnesium Sulfate | - | - | - | For drying. |

| Hexane | - | - | - | For recrystallization. |

| Ethyl Acetate | - | - | - | For recrystallization. |

Procedure

Part 1: Generation of Lithium Diphenylphosphide

-

To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add diphenylphosphine (5.0 g, 26.8 mmol).

-

Add anhydrous THF (100 mL) to dissolve the diphenylphosphine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (11.8 mL of a 2.5 M solution in hexanes, 29.5 mmol) dropwise to the stirred solution. A color change to deep red or orange is indicative of the formation of lithium diphenylphosphide.

-

Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

Part 2: Synthesis of the Ligand

-

In a separate flame-dried 100 mL Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene (3.54 g, 13.4 mmol) in anhydrous THF (50 mL).

-

Cool the solution of lithium diphenylphosphide from Part 1 to 0 °C.

-

Slowly add the solution of 1,3-bis(bromomethyl)benzene to the stirred solution of lithium diphenylphosphide dropwise over 30 minutes. The deep color of the phosphide solution will gradually fade.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Part 3: Work-up and Purification

-

Quench the reaction by the slow, dropwise addition of degassed deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Caption: Experimental workflow for the synthesis of the ligand.

Characterization and Validation

Successful synthesis of this compound should be confirmed by analytical techniques. The expected data provides a self-validating system for this protocol.

Physical Properties:

-

Appearance: White crystalline solid.

-

Molecular Weight: 474.51 g/mol .[1]

-

Melting Point: 50-55 °C.

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the diphenylphosphino groups and the central benzene ring, as well as a key signal for the methylene bridge protons. The expected chemical shifts are approximately:

-

δ 7.2-7.4 ppm (m, 20H, P(C₆H₅)₂)

-

δ 6.9-7.1 ppm (m, 4H, C₆H₄)

-

δ 3.5-3.7 ppm (s, 4H, CH₂)

-

-

³¹P NMR (CDCl₃): The phosphorus-31 NMR spectrum is a crucial tool for confirming the formation of the phosphine ligand. A single resonance is expected, indicating the symmetrical nature of the molecule. The chemical shift should be in the typical range for triarylphosphines. The expected chemical shift is approximately:

-

δ -12 to -15 ppm

-

The absence of a signal around δ +30 ppm in the ³¹P NMR spectrum is a good indicator that the starting phosphine has not been oxidized to the corresponding phosphine oxide.[2]

Causality and Field-Proven Insights

-

Inert Atmosphere: Tertiary phosphines are susceptible to oxidation to phosphine oxides, especially in solution.[2] Performing the reaction under an inert atmosphere is critical to prevent the formation of this byproduct, which can be difficult to separate from the desired ligand.

-

Anhydrous Conditions: n-Butyllithium is a strong base and will react readily with water. The use of anhydrous solvents is essential for the efficient generation of the lithium diphenylphosphide nucleophile.

-

Slow Addition at Low Temperature: The reaction between lithium diphenylphosphide and 1,3-bis(bromomethyl)benzene is exothermic. Slow addition of the electrophile at 0 °C helps to control the reaction rate, minimize side reactions, and ensure a higher yield of the desired product.

-

Recrystallization: This purification technique is highly effective for obtaining high-purity crystalline solids. The choice of a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures is key to successful recrystallization.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of the this compound ligand. By following the detailed experimental steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable ligand in high purity. The provided characterization data serves as a benchmark for validating the successful outcome of the synthesis, ensuring the quality of the material for its intended applications in catalysis and materials science.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

IndiaMART. This compound Cas No 89756-88-7. [Link]

Sources

Physical and chemical properties of α,α′-Bis(diphenylphosphino)-m-xylene

An In-depth Technical Guide to α,α′-Bis(diphenylphosphino)-m-xylene

Introduction

α,α′-Bis(diphenylphosphino)-m-xylene, often referred to in literature and supplier catalogs by the trivial name m-Xylophos, is a prominent member of the air-sensitive organophosphorus compounds known as diphosphine ligands. Its structure is characterized by a central m-xylene backbone, which acts as a rigid scaffold connecting two diphenylphosphino groups via methylene (-CH₂-) bridges. This specific arrangement classifies it as a P,P-bidentate ligand, capable of coordinating to a single metal center through its two phosphorus atoms to form a stable chelate ring.

The geometric constraints imposed by the xylene core impart a distinct "bite angle" and flexibility, which are critical determinants of the catalytic activity and selectivity of its metal complexes. These complexes have found significant utility in the field of homogeneous catalysis, facilitating a variety of synthetic transformations crucial for academic research, fine chemical synthesis, and pharmaceutical drug development. This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of this versatile ligand.

Compound Identification and Structure

Proper identification is critical for ensuring experimental reproducibility and safety. The key identifiers and structural information for α,α′-Bis(diphenylphosphino)-m-xylene are summarized below.

| Identifier | Value |

| IUPAC Name | (m-Phenylenebis(methylene))bis(diphenylphosphine) |

| Common Name | m-Xylophos |

| CAS Number | 16600-38-5 |

| Molecular Formula | C₃₂H₂₈P₂ |

| Molecular Weight | 474.52 g/mol |

The molecule's architecture, with two phosphorus atoms separated by a three-carbon linkage on the benzene ring, allows it to form a stable six-membered chelate ring upon coordination to a metal center.

Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and application requirements. α,α′-Bis(diphenylphosphino)-m-xylene is a solid at room temperature and exhibits solubility characteristics typical of nonpolar organometallic compounds.

| Property | Description | Source |

| Appearance | White to off-white crystalline solid or powder | General knowledge |

| Melting Point | 134-135 °C | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Insoluble in water. | General knowledge |

| Air Sensitivity | Air-sensitive; prone to oxidation | General knowledge |

The solubility in common aprotic organic solvents facilitates its use in a wide range of reaction conditions. However, its sensitivity to air, a common trait for trivalent phosphines, necessitates careful handling under inert atmospheres (e.g., argon or nitrogen) to prevent the formation of the corresponding phosphine oxides, which are catalytically inactive.

Spectroscopic and Analytical Data

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following are the expected characteristic signals for α,α′-Bis(diphenylphosphino)-m-xylene.

| Technique | Expected Chemical Shift (δ) / Signal |

| ³¹P NMR | A single sharp resonance is expected in the range of δ -10 to -15 ppm (in CDCl₃), characteristic of a triarylphosphine. The singlet indicates the chemical equivalence of the two phosphorus atoms. |

| ¹H NMR | - Aromatic Protons (PPh₂): Complex multiplets typically observed between δ 7.2-7.5 ppm (20H).- Aromatic Protons (Xylene): Signals corresponding to the four protons on the central benzene ring, typically between δ 6.8-7.2 ppm (4H).- Methylene Protons (-CH₂-): A characteristic signal, often a doublet due to P-H coupling, appearing around δ 3.5-4.5 ppm (4H). |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm) for the phenyl and xylene carbons. A distinct signal for the benzylic methylene carbons (-CH₂-) would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 474.5. |

Note: Actual chemical shifts can vary slightly based on the solvent and instrument frequency used.[2][3][4][5]

Chemical Properties and Reactivity

Coordination Chemistry

The primary chemical function of α,α′-Bis(diphenylphosphino)-m-xylene is to act as a chelating ligand for transition metals. The two phosphorus atoms, with their lone pairs of electrons, act as Lewis bases, donating electron density to a Lewis acidic metal center.[6] This coordination is fundamental to the formation of active catalysts.

The meta substitution pattern on the xylene backbone creates a flexible but well-defined geometry, leading to the formation of a six-membered chelate ring with the metal. This structure is often crucial for stabilizing the catalytically active species and influencing the steric and electronic environment around the metal, which in turn governs the efficiency and selectivity of the catalyzed reaction.[7]

Caption: Chelation of m-Xylophos to a metal center (M).

Applications in Homogeneous Catalysis

Complexes formed from α,α′-Bis(diphenylphosphino)-m-xylene and metals like palladium, rhodium, and ruthenium are effective catalysts for a range of organic transformations. The ligand's steric bulk and electronic properties can be tuned to optimize reaction outcomes. Notable applications include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are cornerstone reactions in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

-

Asymmetric Hydrogenation: Chiral variants of this ligand scaffold are employed in the enantioselective reduction of prochiral substrates.

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

The choice of a meta-xylene backbone, as opposed to its ortho or para isomers, directly impacts the P-M-P bite angle, which is a critical parameter in determining catalytic selectivity, particularly in asymmetric catalysis.[8][9]

Synthesis Protocol

The most common and reliable synthesis of α,α′-Bis(diphenylphosphino)-m-xylene involves the reaction of a diphenylphosphide salt with the corresponding dihalide, α,α′-dibromo-m-xylene.[10] The diphenylphosphide is typically generated in situ from chlorodiphenylphosphine or triphenylphosphine.

Caption: Synthetic workflow for m-Xylophos.

Step-by-Step Methodology

Disclaimer: This protocol is intended for trained chemists in a properly equipped laboratory. All operations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.

Materials:

-

α,α′-Dibromo-m-xylene (1.0 eq)[10]

-

Chlorodiphenylphosphine (2.1 eq)

-

Lithium wire or potassium metal (handle with extreme care)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

-

Preparation of Diphenylphosphide Reagent: In a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and argon inlet, add anhydrous THF. Add small, clean pieces of lithium wire (2.2 eq). To this suspension, slowly add chlorodiphenylphosphine (2.1 eq) via syringe. The reaction is exothermic and will turn a deep red/orange color upon formation of lithium diphenylphosphide (LiPPh₂). Stir at room temperature until all the lithium has been consumed.

-

Nucleophilic Substitution: In a separate flame-dried flask, dissolve α,α′-dibromo-m-xylene (1.0 eq) in anhydrous THF. Cool this solution to 0 °C using an ice bath.

-

Reaction: Slowly add the freshly prepared LiPPh₂ solution to the cooled solution of α,α′-dibromo-m-xylene via a cannula. A color change and the formation of a salt precipitate (LiBr) will be observed.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Quench the reaction carefully by the slow addition of degassed water or a saturated ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a solvent system like ethanol or by column chromatography on silica gel.

Validation: The final product's identity and purity should be confirmed using the analytical methods described in Section 4.0 (³¹P NMR is particularly diagnostic).

Safety and Handling

-

Toxicity: Organophosphorus compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Reactivity: The ligand is air-sensitive and can be pyrophoric under certain conditions. It must be stored and handled under an inert atmosphere. The synthesis involves reactive alkali metals and flammable solvents, requiring appropriate safety precautions.

-

Disposal: All waste should be handled and disposed of according to institutional and local regulations for chemical waste.

Conclusion

α,α′-Bis(diphenylphosphino)-m-xylene is a cornerstone bidentate phosphine ligand in the toolkit of the modern synthetic chemist. Its well-defined structure, arising from the meta-xylene scaffold, provides a unique steric and electronic profile that is highly effective in a multitude of transition metal-catalyzed reactions. Understanding its physical properties, chemical reactivity, and proper handling is paramount for its successful application in developing innovative and efficient synthetic methodologies in research and industry.

References

-

PubChem. alpha,alpha'-Di(amidinophenoxy)-p-xylene. National Center for Biotechnology Information. [Link]

-

Wikipedia. m-Xylene. [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: m-Xylene-alpha,alpha'-diamine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810). [Link]

-

ResearchGate. Simple Procedure for the Preparation of 1,8-Bis(diphenylphosphino)naphthalene. [Link]

-

MDPI. Catalysts, Volume 5, Issue 4 (December 2015). [Link]

-

PubMed Central. Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand. [Link]

-

Korean Chemical Society. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]

-

eScholarship.org. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both. [Link]

-

Royal Society of Chemistry. Highly efficient catalytic conversion of 2,5-dimethylfuran and acrylic acid to para-xylene over MCM-22 zeolites. [Link]

-

Sci-Hub. Bis(diphenylphosphinomethyl)phenylphosphine as a chelating and bridging ligand. The preparations and molecular structures of palladium complexes. [Link]

-

MDPI. Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Xylenes (individual or mixed isomers). [Link]

-

Biological Magnetic Resonance Bank. P-xylene. [Link]

-

CORE. Bis(6‐diphenylphosphino‐acenaphth‐5‐yl)sulfoxide: A New Ligand for Late Transition Metal Complexes. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. hmdb.ca [hmdb.ca]

- 3. m-Xylene(108-38-3) 1H NMR [m.chemicalbook.com]

- 4. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. bmse000834 P-xylene at BMRB [bmrb.io]

- 6. Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Bis(diphenylphosphinomethyl)phenylphosphine as a chelating and bridging ligand. The preparations and molecular structures of palladium complexes / Inorganica Chimica Acta, 1983 [sci-hub.sg]

- 8. mdpi.com [mdpi.com]

- 9. Highly efficient catalytic conversion of 2,5-dimethylfuran and acrylic acid to para-xylene over MCM-22 zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. α,α′-二溴-间二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1,3-Bis(diphenylphosphinomethyl)benzene (CAS No. 89756-88-7): Synthesis, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the bidentate phosphine ligand, 1,3-Bis(diphenylphosphinomethyl)benzene (CAS No. 89756-88-7). It details the compound's chemical structure, physicochemical properties, and synthesis methodologies. The core of this guide focuses on its application as a supporting ligand in palladium-catalyzed cross-coupling reactions, with a particular emphasis on the mechanistic principles of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While specific performance data for this ligand is not extensively available in the public domain, this guide furnishes representative experimental protocols and discusses the causal relationships between ligand architecture and catalytic efficacy. Safety considerations for handling organophosphine compounds are also addressed.

Introduction: The Role of Bidentate Phosphine Ligands in Modern Catalysis

Bidentate phosphine ligands are indispensable tools in homogeneous catalysis, offering a remarkable degree of control over the steric and electronic environment of a metal center.[1] Their ability to form stable chelate rings with transition metals, such as palladium, is fundamental to enhancing catalytic activity, selectivity, and stability in a myriad of chemical transformations.[1] The compound 1,3-Bis(diphenylphosphinomethyl)benzene, characterized by its flexible xylene backbone, represents a versatile ligand scaffold for constructing highly effective catalysts for carbon-carbon and carbon-heteroatom bond formation, which are pivotal reactions in pharmaceutical and materials science research.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

-

Systematic Name: [3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane[2]

-

CAS Number: 89756-88-7

-

Synonyms: [1,3-Phenylenebis(methylene)]bis(diphenylphosphane), α,α′-Bis(diphenylphosphino)-m-xylene, m-Xylylenebis(diphenylphosphine)[2][3][4]

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White to light brown powder | [3] |

| Melting Point | 50-55 °C | [2][3][5] |

| Boiling Point | 605.0 ± 48.0 °C (Predicted) | [2] |

| Flash Point | >110 °C | [2][3] |

| Solubility | Soluble in many organic solvents such as toluene, THF, and dichloromethane. | |

| Storage | Store under an inert atmosphere at 2-8°C.[6] |

Synthesis of 1,3-Bis(diphenylphosphinomethyl)benzene

Synthesis of the Precursor: 1,3-Bis(diphenylphosphinylmethyl)benzene

A robust method for the synthesis of the phosphine dioxide precursor is the Arbuzov reaction.[7] This involves the reaction of an ethyl diphenylphosphinite with a dihalo-m-xylene. A variation of this method has been reported, providing a good yield of the desired phosphine dioxide.[7]

Conceptual Workflow for Phosphine Dioxide Synthesis:

Caption: Arbuzov reaction for the synthesis of the phosphine dioxide precursor.

Experimental Protocol (Representative) [7]

-

A solution of 1,3-bis(chloromethyl)benzene in triglyme is heated to 150 °C in a flask equipped with a dropping funnel and under an inert atmosphere.

-

A solution of ethyl diphenylphosphinite (Ph₂POEt) in triglyme is added dropwise to the heated solution.

-

The reaction mixture is maintained at 150 °C for an additional 3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent such as ethyl acetate to yield the pure 1,3-bis(diphenylphosphinylmethyl)benzene.

Reduction of the Phosphine Dioxide to 1,3-Bis(diphenylphosphinomethyl)benzene

The reduction of the phosphine dioxide to the desired phosphine is a critical step. Common reducing agents for this transformation include silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base.

Conceptual Workflow for Phosphine Synthesis:

Caption: Reduction of the phosphine dioxide to the target phosphine ligand.

Experimental Protocol (General)

-

The phosphine dioxide is dissolved in an anhydrous, high-boiling solvent like toluene or xylene under an inert atmosphere.

-

A tertiary amine base, such as triethylamine, is added to the solution.

-

Trichlorosilane is added dropwise to the mixture at room temperature or with cooling.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by ³¹P NMR).

-

After cooling, the reaction is carefully quenched with an aqueous base solution.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography under inert conditions.

Spectroscopic Characterization

While a definitive public record of the ¹H, ¹³C, and ³¹P NMR spectra for 1,3-Bis(diphenylphosphinomethyl)benzene is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the diphenylphosphino groups and the central benzene ring. A characteristic signal for the methylene (CH₂) protons, likely a triplet due to coupling with the two phosphorus atoms, would be observed.

-

¹³C NMR: The spectrum would display multiple signals in the aromatic region corresponding to the different carbon environments. The methylene carbon signal would also be present and likely show coupling to the phosphorus atoms.

-

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift would be indicative of a triarylalkylphosphine.[8]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

1,3-Bis(diphenylphosphinomethyl)benzene is a versatile ligand for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[5] The flexibility of the xylene backbone allows the ligand to adopt various coordination geometries, which can be advantageous for different catalytic cycles.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[9] The reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[9]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Representative for Suzuki-Miyaura Coupling) This protocol is a general representation and would require optimization for specific substrates with the 1,3-Bis(diphenylphosphinomethyl)benzene ligand.

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

-

Add a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and 1,3-Bis(diphenylphosphinomethyl)benzene (1.1-2.2 mol% relative to Pd).

-

Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or THF).

-

Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in drug discovery.[10] This reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[10]

Catalytic Cycle of the Buchwald-Hartwig Amination:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (Representative for Buchwald-Hartwig Amination) This protocol is a general representation and would require optimization for specific substrates with the 1,3-Bis(diphenylphosphinomethyl)benzene ligand.

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), 1,3-Bis(diphenylphosphinomethyl)benzene (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).

-

Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene or dioxane).

-

Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography or crystallization.

Safety and Handling

Organophosphine ligands, including 1,3-Bis(diphenylphosphinomethyl)benzene, require careful handling due to their potential toxicity and reactivity.

-

Toxicity: Organophosphorus compounds can be toxic, with some acting as neurotoxins by inhibiting acetylcholinesterase.[3] While the toxicity of this specific ligand is not well-documented, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Air Sensitivity: Many phosphine ligands are susceptible to oxidation by air, which can deactivate the catalyst. Therefore, it is crucial to handle 1,3-Bis(diphenylphosphinomethyl)benzene and its metal complexes under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Waste containing organophosphorus compounds should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion and Future Outlook

1,3-Bis(diphenylphosphinomethyl)benzene is a valuable bidentate phosphine ligand with significant potential in homogeneous catalysis. Its flexible backbone and tunable electronic properties make it a promising candidate for a wide array of cross-coupling reactions. While detailed, publicly available data on its performance in specific catalytic systems is limited, this guide provides a foundational understanding of its synthesis, properties, and a framework for its application in key synthetic transformations. Further research into the catalytic activity of its palladium complexes, including substrate scope, catalyst loading, and turnover numbers, will undoubtedly solidify its position as a powerful tool for synthetic chemists in academia and industry.

References

-

Ereztech. (n.d.). 1,3-Bis(diphenylphosphinomethyl)benzene. Retrieved from [Link]

- Tan, Y.-C., Gan, X.-M., Stanchfield, J. L., Duesler, E. N., & Paine, R. T. (2001). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 40(14), 3456–3461.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

-

PubChem. (n.d.). 1,3-Bis(diphenylphosphinomethyl)benzene. Retrieved from [Link]

- van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741–2770.

- Rimml, H., & Venanzi, L. M. (1983). The facile cyclometalation reaction of 1,3-bis[(diphenyl-phosphino)methyl]benzene. Journal of Organometallic Chemistry, 259(1), C6-C7.

- Bedford, R. B., Draper, S. M., Noelle Scully, P., & Welch, S. L. (2000). Palladium bis(phosphinite) ‘PCP’-pincer complexes and their application as catalysts in the Suzuki reaction. New Journal of Chemistry, 24(10), 745-747.

- StatPearls. (2023). Organophosphate Toxicity. In StatPearls.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10854945, 1,3-Bis(diphenylphosphinomethyl)benzene. Retrieved January 23, 2026 from [Link].

-

Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. Retrieved from [Link]

Sources

- 1. Synthesis and catalytic activities of porphyrin-based PCP pincer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. diva-portal.org [diva-portal.org]

- 10. chem.libretexts.org [chem.libretexts.org]

1,3-Bis((diphenylphosphino)methyl)benzene coordination chemistry

An In-depth Technical Guide to the Coordination Chemistry of 1,3-Bis((diphenylphosphino)methyl)benzene

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the coordination chemistry of this compound, a versatile diphosphine ligand. We will delve into its synthesis, structural characteristics, and the unique properties it imparts to metal complexes. The primary focus will be on the practical application of these complexes in catalysis, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the capabilities of this ligand in their work.

Introduction: The Architectural Advantage of this compound

This compound, often abbreviated as (Ph₂PCH₂)₂C₆H₄, is a chelating diphosphine ligand that has garnered significant attention in the field of coordination chemistry and catalysis. Its structure is characterized by two diphenylphosphino groups linked by a methylene bridge to a central benzene ring at the 1 and 3 positions. This specific arrangement confers a unique combination of flexibility and pre-organization, allowing it to adopt various coordination modes with transition metals.

The primary appeal of this ligand lies in its ability to form stable pincer-type complexes, typically with a PCP coordination motif. In this arrangement, the central benzene ring can be deprotonated at the C2 position to form a strong metal-carbon bond, flanked by two phosphorus donor atoms. This creates a rigid and thermally stable tridentate coordination environment that can significantly influence the reactivity and selectivity of the metal center. The electronic and steric properties of the resulting complexes can be fine-tuned by modifying the substituents on the phosphorus atoms or the benzene backbone, making it a highly versatile platform for catalyst design.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 1,3-bis(bromomethyl)benzene with a diphenylphosphine precursor. A common and effective method involves the use of lithium diphenylphosphide, as detailed in the following protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

1,3-Bis(bromomethyl)benzene

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Deionized water, deoxygenated

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C in an ice bath.

-

A stoichiometric amount of n-butyllithium solution is added dropwise to the diphenylphosphine solution with stirring. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of lithium diphenylphosphide (LiPPh₂). The solution typically turns a deep orange or red color.

-

In a separate Schlenk flask, a solution of 1,3-bis(bromomethyl)benzene in anhydrous THF is prepared.

-

The solution of 1,3-bis(bromomethyl)benzene is then added dropwise to the pre-formed lithium diphenylphosphide solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of deoxygenated water.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield the desired this compound as a white crystalline solid.

Characterization: The identity and purity of the synthesized ligand are confirmed by standard analytical techniques:

-

³¹P NMR: A single resonance is expected in the proton-decoupled spectrum, typically around -13 to -15 ppm (in CDCl₃), confirming the presence of equivalent phosphorus atoms.

-

¹H and ¹³C NMR: These spectra will show the characteristic signals for the phenyl and benzyl protons and carbons, respectively. The methylene bridge protons typically appear as a triplet due to phosphorus-proton coupling.

-

Mass Spectrometry: Provides confirmation of the molecular weight of the ligand.

Coordination Chemistry and Structural Diversity

The this compound ligand exhibits remarkable versatility in its coordination to transition metals. While it is renowned for forming pincer complexes, it can also adopt other coordination modes depending on the metal, its oxidation state, and the reaction conditions.

Pincer (PCP) Coordination

The most significant coordination mode is the tridentate PCP pincer fashion. This is typically achieved through a C-H activation of the central benzene ring at the C2 position. This results in a highly stable, planar coordination environment around the metal center.

A Palladium Pincer Complex with this compound

The synthesis of a palladium(II) PCP pincer complex typically involves the reaction of the ligand with a suitable palladium(II) precursor, such as PdCl₂(PhCN)₂.[1] The reaction proceeds via cyclometalation, where a C-H bond on the central benzene ring is activated, leading to the formation of a Pd-C bond.

Caption: Formation of a PCP pincer complex.

Structural Parameters of a Representative Palladium PCP Complex

The rigid framework of the PCP pincer ligand imposes a distorted square planar geometry on the palladium center.[1] The trans-spanning phosphine donors and the strong Pd-C bond contribute to the high thermal stability of these complexes.

| Parameter | Value (Å or °) | Reference |

| Pd-P Bond Length | ~2.30 - 2.35 | |

| Pd-C Bond Length | ~2.00 - 2.05 | [1] |

| P-Pd-P Bond Angle | ~160 - 165 | [1] |

| C-Pd-Cl Bond Angle | ~175 - 180 | [1] |

Note: These are typical values and can vary depending on the specific complex and its crystalline environment.

Other Coordination Modes

Besides the PCP pincer motif, this compound can also act as a bridging ligand, coordinating to two different metal centers. This is particularly observed when the steric bulk around the metal prevents the formation of a monomeric pincer complex. Additionally, it can form simple chelate complexes without the C-H activation, especially with metals that are less prone to this reaction.

Catalytic Applications: A Focus on Cross-Coupling Reactions

The unique structural and electronic properties of palladium complexes of this compound make them highly effective catalysts for a variety of organic transformations, most notably carbon-carbon bond-forming reactions.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. PCP pincer palladium complexes have demonstrated exceptional activity and stability in this reaction.[2]

Mechanistic Considerations: The catalytic cycle of the Heck reaction is generally believed to proceed through a Pd(0)/Pd(II) cycle.[2]

-

Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) species, generated in situ from the Pd(II) precatalyst, to form a Pd(II)-aryl intermediate.

-

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the coupled product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Sources

Molecular weight and formula of 1,3-bis((diphenylphosphino)methyl)benzene

An In-Depth Technical Guide to 1,3-Bis((diphenylphosphino)methyl)benzene: Synthesis, Properties, and Applications

Overview and Compound Identification

This compound is a prominent organophosphorus compound widely utilized in inorganic and organometallic chemistry. Structurally, it features a central m-xylene core functionalized with two diphenylphosphino groups connected by methylene bridges. This arrangement classifies it as a wide-angle bisphosphine ligand, a feature that imparts unique steric and electronic properties to its metal complexes.[1] Its primary value lies in its role as a ligand in homogeneous catalysis, where it is instrumental in stabilizing transition metals and facilitating a wide array of cross-coupling reactions.[1] Furthermore, its ability to act as a bridging ligand makes it a valuable building block in the fields of supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs).[1]

This guide provides a comprehensive overview of the compound's core properties, a detailed synthetic protocol, characterization data, key applications, and essential safety information for researchers and chemical professionals.

| Identifier | Value |

| Chemical Formula | C₃₂H₂₈P₂[1][2][3] |

| Molecular Weight | 474.51 g/mol [1][2][3] |

| CAS Number | 89756-88-7[1][2][3] |

| IUPAC Name | ([1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine) |

| Synonyms | α,α′-Bis(diphenylphosphino)-m-xylene |

Physicochemical Properties

The compound is typically supplied as a solid powder. Its physical characteristics are critical for its handling, storage, and application in various solvent systems.

| Property | Value |

| Appearance | White to off-white powder/solid[4] |

| Melting Point | 50-55 °C |

| Solubility | Insoluble in water.[4] Soluble in common organic solvents like THF, dichloromethane, and toluene. |

| Storage | Store under an inert atmosphere at 2-8°C[2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This involves the reaction of a diphenylphosphide salt, such as potassium diphenylphosphide (KPPh₂), with 1,3-bis(bromomethyl)benzene. The phosphorus anion acts as a potent nucleophile, displacing the bromide leaving groups.

Causality in Experimental Design: This reaction is exceptionally sensitive to atmospheric oxygen and moisture. The phosphide anion is readily oxidized, and any protic solvent would quench the nucleophile. Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk line or glovebox techniques.

Sources

31P NMR spectroscopic data for 1,3-bis((diphenylphosphino)methyl)benzene

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of 1,3-Bis((diphenylphosphino)methyl)benzene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of the common bidentate phosphine ligand, this compound. Designed for researchers and chemists, this document details the fundamental spectroscopic properties, a validated experimental protocol for data acquisition, and insights into spectral interpretation, particularly in the context of its coordination chemistry.

Introduction to this compound and the Role of ³¹P NMR

This compound is a widely utilized chelating diphosphine ligand in coordination chemistry and homogeneous catalysis. Its molecular architecture, featuring two diphenylphosphino groups linked by a flexible m-xylene backbone, allows it to coordinate to a single metal center, forming a stable six-membered chelate ring. This structural motif is crucial in influencing the steric and electronic properties of the resulting metal complexes, thereby dictating their catalytic activity.

³¹P NMR spectroscopy is the definitive analytical tool for characterizing such phosphorus-containing ligands and their metal complexes. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of I = ½, resulting in sharp, highly sensitive signals. The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its electronic environment, making it a powerful probe for:

-

Confirming the identity and purity of the free ligand.

-

Detecting oxidation of the phosphine to the corresponding phosphine oxide.

-

Observing the effects of coordination to a metal center.

-

Determining the geometry and stereochemistry of metal complexes.

This guide provides the foundational knowledge required to leverage ³¹P NMR spectroscopy for the effective characterization of this compound and its derivatives.

Fundamental Spectroscopic Properties

Chemical Shift of the Free Ligand

The trivalent phosphorus (P(III)) center in this compound is electronically rich. Its ³¹P NMR spectrum in common deuterated solvents typically exhibits a single sharp resonance. In chloroform-d (CDCl₃), the chemical shift is consistently reported in the range of -12.2 to -12.3 ppm. This value serves as a crucial benchmark for identifying the free, uncoordinated ligand in a sample.

The two phosphorus nuclei in the molecule are chemically equivalent due to the molecule's symmetry, resulting in a single signal. Minor variations in the chemical shift can occur due to differences in solvent, concentration, and temperature, but it generally remains within a narrow, predictable range.

Common Impurity: The Diphosphine Dioxide

Phosphine ligands are susceptible to oxidation, particularly with prolonged exposure to air. The most common impurity found in samples of this compound is its corresponding dioxide, 1,3-bis((diphenylphosphinyl)methyl)benzene. This oxidation from P(III) to P(V) induces a significant downfield shift in the ³¹P NMR spectrum. The dioxide species typically appears as a sharp singlet at approximately +32.4 ppm in CDCl₃. The presence and integration of this signal provide a direct quantitative measure of the purity of the ligand sample.

Coordination-Induced Chemical Shift (Δδ)

Upon coordination to a metal center, the lone pair of electrons on the phosphorus atom is donated to the metal. This donation of electron density deshields the phosphorus nucleus, causing a significant downfield shift in the ³¹P NMR signal. This change, known as the coordination-induced chemical shift (Δδ = δcomplex - δfree ligand), is a hallmark of successful complex formation.

For example, in a palladium(II) complex, the ³¹P NMR signal for this ligand shifts downfield to +23.2 ppm. This represents a large Δδ of approximately 35.5 ppm, providing unambiguous evidence of coordination. The magnitude of Δδ can provide valuable insights into the nature of the metal-phosphorus bond.

Data Summary

The table below summarizes the characteristic ³¹P NMR chemical shifts for this compound and its common derivatives.

| Compound | Species Type | Solvent | ³¹P Chemical Shift (δ) ppm | Appearance |

| This compound | Free Ligand | CDCl₃ | -12.3 | Sharp Singlet |

| 1,3-Bis((diphenylphosphinyl)methyl)benzene | Oxidized Impurity | CDCl₃ | +32.4 | Sharp Singlet |

| Dichloro[this compound]palladium(II) | Metal Complex | CDCl₃ | +23.2 | Sharp Singlet |

Experimental Protocol for Data Acquisition

This section provides a robust, step-by-step protocol for acquiring a high-quality ³¹P{¹H} NMR spectrum. The causality behind each step is explained to ensure technical understanding.

Rationale: The following protocol employs inverse-gated proton decoupling. This method decouples protons during the acquisition time to produce sharp, singlet phosphorus signals but keeps the decoupler off during the relaxation delay. This approach prevents the Nuclear Overhauser Effect (NOE) from altering signal intensities, ensuring that the integration of different phosphorus signals (e.g., ligand vs. oxide) is quantitative and accurately reflects their relative concentrations.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15-25 mg of the this compound sample.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Causality: Proper dissolution is critical for obtaining a homogeneous solution, which is essential for achieving sharp spectral lines through effective magnetic field shimming.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is the most critical step for achieving high resolution and sharp peaks. Begin with automated shimming routines, followed by manual adjustment of the Z1 and Z2 shims to maximize the lock level and minimize the peak width of the lock signal.

-

Causality: Shimming corrects for spatial imperfections in the main magnetic field (B₀) at the sample location. A well-shimmed sample ensures that all molecules of the same type experience an identical magnetic field, leading to sharp, well-defined NMR signals.

-

-

Acquisition Parameter Configuration (³¹P{¹H} Inverse-Gated Decoupling):

-

Tune the phosphorus probe to the correct frequency for ³¹P in the given magnetic field.

-

Set the experiment type to a standard one-pulse phosphorus experiment with inverse-gated proton decoupling (often named zgpg30 on Bruker systems or a similar equivalent).

-

Pulse Width (P1): Calibrate the 90° pulse width for ³¹P. For quantitative results, a 30° or 45° flip angle is often sufficient and allows for a shorter relaxation delay.

-

Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure adequate data point resolution for sharp signals.

-

Relaxation Delay (D1): Set a sufficiently long relaxation delay. For P(III) compounds, T₁ relaxation can be long. A D1 of 5-10 seconds is a conservative and safe starting point for ensuring full relaxation and accurate quantification.

-

Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N).

-

Spectral Width (SW): Center the spectrum at approximately +10 ppm and set a wide spectral width of at least 200 ppm (e.g., from +100 ppm to -100 ppm) to ensure all potential signals (ligand, oxide, complex) are captured.

-

Referencing: The spectrum should be referenced externally to an 85% H₃PO₄ standard at 0.0 ppm. Modern spectrometers typically handle this automatically.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening, LB) of 0.3-0.5 Hz to improve the S/N ratio without significantly degrading resolution.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the reference peak (external 85% H₃PO₄) to 0.0 ppm.

-

Integrate all observed signals to determine the relative ratios of different phosphorus-containing species.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Workflow for quantitative ³¹P{¹H} NMR data acquisition and analysis.

References

-

Title: Synthesis and Characterisation of Novel Functionalised meta-Carborane-based Diphosphine Ligands Source: PhD Thesis, Durham University URL: [Link]

-

Title: Palladium(II) complexes with a P,P-pincer ligand: synthesis, structural characterization and catalytic activity in the Suzuki–Miyaura cross-coupling of aryl chlorides Source: Dalton Transactions, 2011, 40, 12850-12858 URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine and its Dioxide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine, also known as 1,3-bis(diphenylphosphinomethyl)benzene, is a bidentate phosphine ligand that plays a significant role in coordination chemistry and catalysis. Its structural framework, featuring a flexible xylyl backbone, allows for the formation of stable chelate complexes with a variety of transition metals. These complexes are instrumental in a range of catalytic applications. The utility of this ligand is, however, intrinsically linked to its solubility in common organic solvents and its stability under various experimental conditions. This guide provides a comprehensive overview of these critical parameters for both the phosphine and its corresponding P,P'-dioxide derivative, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is essential for its appropriate handling and application.

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₈P₂ | Inferred |

| Molecular Weight | 474.52 g/mol | Inferred |

| Appearance | Colorless oil or white solid | [1] |

| Melting Point | Not widely reported | - |

Solubility Profile

| Solvent | [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine | [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxide | Rationale and Insights |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | Soluble | Likely Soluble | THF is a common solvent for reactions involving phosphine ligands. The dioxide is expected to retain solubility. |

| Dichloromethane (DCM) | Soluble | Likely Soluble | DCM is a versatile solvent for a wide range of organic compounds. |

| Dimethyl sulfoxide (DMSO) | Likely Soluble | Soluble[2][3] | The dioxide is reported to be soluble in DMSO. The parent phosphine is likely soluble but may be prone to oxidation. |

| Nonpolar Aromatic Solvents | |||

| Toluene | Soluble[4] | Likely Soluble | Toluene is a common solvent for organometallic catalysis. |

| Benzene | Soluble[5] | Likely Soluble | Similar to toluene, benzene is a suitable solvent for this class of compounds. |

| Nonpolar Aliphatic Solvents | |||

| Hexane | Sparingly Soluble to Insoluble | Likely Sparingly Soluble to Insoluble | The aromatic nature of the ligand suggests limited solubility in aliphatic hydrocarbons. |

| Pentane | Sparingly Soluble to Insoluble[5] | Likely Sparingly Soluble to Insoluble | Similar to hexane, pentane is unlikely to be a good solvent. |

| Polar Protic Solvents | |||

| Methanol | Likely Sparingly Soluble | Likely Soluble | The dioxide's polarity may enhance solubility in alcohols. |

| Ethanol | Likely Sparingly Soluble | Soluble (recrystallization solvent)[6] | The dioxide has been successfully recrystallized from ethanol, indicating good solubility at elevated temperatures and lower solubility at room temperature. |

| Water | Insoluble | Insoluble | As a nonpolar organophosphorus compound, it is expected to be immiscible with water. |

Stability and Handling

The stability of phosphine ligands is a paramount concern for their successful application, as they are susceptible to oxidation.

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

Air and Moisture Stability: Like many tertiary phosphines, [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is sensitive to atmospheric oxygen. The phosphorus(III) centers can be readily oxidized to the corresponding phosphine oxides. Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon). While specific data on its moisture sensitivity is not detailed, it is best practice to use anhydrous solvents and techniques to prevent hydrolysis or side reactions. Some cobalt complexes of this ligand are reported to be air-sensitive[7].

Thermal Stability: The ligand itself is thermally stable to a certain degree, but prolonged heating in the presence of oxygen or other reactive species can lead to decomposition. Complexes of this ligand with metals like platinum have shown high thermal stability, making them suitable for high-temperature catalytic applications[8].

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxide

Air and Moisture Stability: In contrast to the parent phosphine, the P,P'-dioxide derivative is significantly more stable. It is reported to be stable in air and moisture, which simplifies its handling and storage[2][3]. This enhanced stability is due to the phosphorus atoms being in a higher oxidation state (P(V)).

Thermal Stability: The dioxide is a thermally robust compound.

Key Factors Influencing Stability

Caption: Factors influencing the stability of the phosphine and its dioxide derivative.

Experimental Protocols

Handling and Storage of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine

Given its air-sensitive nature, the following protocol is recommended for handling and storing the phosphine ligand:

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent Degassing: Solvents should be thoroughly degassed and dried before use to remove dissolved oxygen and water.

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry place away from light. A refrigerator or freezer is recommended for long-term storage.

-

Weighing: If a glovebox is not available, weighing should be done quickly in the air, and the container should be promptly purged with an inert gas and sealed. For highly accurate measurements, weighing should be performed under an inert atmosphere.

Synthesis of [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine P,P'-dioxide

The dioxide can be synthesized from the corresponding phosphine. A general procedure for the oxidation of a phosphine is as follows:

-

Dissolution: Dissolve the [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine in a suitable solvent such as toluene or dichloromethane in a round-bottom flask.

-

Oxidation: Add a slight excess of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.

-

Work-up: After the reaction is complete, perform an aqueous work-up to remove any excess oxidizing agent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, for example, from ethanol[6].

Experimental Workflow for Handling Air-Sensitive Phosphines

Caption: A typical workflow for handling air-sensitive phosphine ligands.

Conclusion

[1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine is a valuable ligand in coordination chemistry and catalysis. A thorough understanding of its solubility and stability is crucial for its effective use. While the parent phosphine is air-sensitive and requires handling under an inert atmosphere, its P,P'-dioxide derivative is a stable compound that is easier to handle. This guide provides a consolidated overview of the available data and recommended protocols to aid researchers in the successful application of this important chemical.

References

-

Mandal, S., et al. (2022). Rhenium(I)-Based Monocyclic and Bicyclic Phosphine Oxide-Coordinated Supramolecular Complexes. ACS Omega, 7(4), 3567-3576. [Link]

- Leung, P.-H. (2013). The Chemistry of Cyclometalation: A Comprehensive Study on Cycloiridated 1-Arylalkylamine and Imine Complexes. Nanyang Technological University.

-

Paine, R. T., et al. (2001). Synthesis and Coordination Chemistry of 1,3-Bis(diphenylphosphinomethyl)benzene P,P'-Dioxide. Inorganic Chemistry, 40(12), 2910-2913. [Link]

-

Brookhart, M., et al. (2007). Synthesis, Characterization, and Reactivity of Nickel Hydride Complexes Containing 2,6-C6H3(CH2PR2)2 (R = tBu, cHex, and iPr) Pincer Ligands. Inorganic Chemistry, 46(17), 6889-6899. [Link]

-

Holloway, C. E., & Melník, M. (2023). Structural Aspects of Pt(η3–P1C2X1C2P2)(Y) Derivative Types. International Journal of Molecular Sciences, 24(17), 13484. [Link]

-

Clark, T. B., & Hartwig, J. F. (2018). Chiral Bis(Phospholane) PCP Pincer Complexes: Synthesis, Structure, and Nickel-Catalyzed Asymmetric Phosphine Alkylation. Organometallics, 37(24), 4658-4666. [Link]

-

Kirchner, K., et al. (2014). Synthesis and Reactivity of Four- and Five-Coordinate Low-Spin Cobalt(II) PCP Pincer Complexes and Some Nickel(II) Analogues. Organometallics, 33(20), 5731-5741. [Link]

-

Bachechi, F. (2003). 1,3-Bis(diphenylphosphinomethyl)benzene, 1,3-C6H4(CH2PPh2)2. Structural Chemistry, 14(3), 263-269. [Link]

- Neu, M. P., et al. (2002). Eight and Nine-Coordinate Plutonium (IV) Complexes of the f-Element Extractant.

- Moulton, C. J., & Shaw, B. L. (1976). Transition metal-catalysed reactions. Part 6. Cyclometallation of 1,3-bis(diphenylphosphinomethyl)benzene with nickel(II), palladium(II), and platinum(II). Journal of the Chemical Society, Dalton Transactions, (11), 1020-1024.

-

Mandal, S., et al. (2022). Rhenium(I)-Based Monocyclic and Bicyclic Phosphine Oxide-Coordinated Supramolecular Complexes. ACS Omega, 7(4), 3567-3576. [Link]

- Bedford, R. B., et al. (2013). Simple protocol for the synthesis of the asymmetric PCP pincer ligand [C6H4-1-(CH2PPh2)-3-(CH(CH3)PPh2)] and its Pd(II) derivative [PdCl{C6H3-2-(CH2PPh2)-6-(CH(CH3)PPh2)}]. Dalton Transactions, 42(35), 12591-12594.

- Momeni, M. (2012). Coordination of 1,3-bis(diphenylphosphinomethyl)benzene and 1,3-bis(ditert butylphosphinomethyl)benzene to uranyl nitrate.

- Harder, S. (2016). Pincer Complexes of Lithium, Sodium, Magnesium and Related Metals: A Discussion of Solution and Solid-State Aggregated Structure and Reactivity. Chemical Society Reviews, 45(12), 3351-3380.

- 1,3-Bis(diphenylphosphinomethyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rhenium(I)-Based Monocyclic and Bicyclic Phosphine Oxide-Coordinated Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Characterization of 1,3-Bis((diphenylphosphino)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis((diphenylphosphino)methyl)benzene, also known as α,α′-Bis(diphenylphosphino)-m-xylene, is a versatile bidentate phosphine ligand with the chemical formula C₃₂H₂₈P₂ and a molecular weight of 474.51 g/mol .[1] Its structure, featuring two diphenylphosphino groups linked to a central benzene ring via methylene bridges at the meta positions, imparts a unique steric and electronic profile. This architecture makes it a valuable ligand in coordination chemistry, homogeneous catalysis, and materials science.[1] The flexible yet pre-organized nature of the ligand allows for the formation of stable chelate complexes with a variety of transition metals, influencing the catalytic activity and selectivity of the resulting systems.

This guide provides a comprehensive overview of the key techniques employed in the structural elucidation and purity assessment of this compound, offering insights into the expected outcomes and the underlying principles of each method.

Molecular Structure

The molecular structure of this compound is fundamental to its function as a ligand. The spatial arrangement of the phosphorus donor atoms and the phenyl substituents dictates its coordination behavior and the geometry of its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, multiplicity, and integration of the signals provide information about the different types of protons and their connectivity.

Expected Spectrum:

-

Aromatic Protons: The protons on the four phenyl rings and the central benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.

-

Methylene Protons: The four protons of the two methylene bridges (P-CH₂-Ar) are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent phosphorus atoms. The expected chemical shift is in the range of δ 3.5 - 4.5 ppm. The triplet arises from the "virtual coupling" phenomenon often observed in molecules with two magnetically non-equivalent but chemically equivalent phosphorus atoms.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom, and coupling to phosphorus can provide additional structural insights.

Expected Spectrum:

-

Aromatic Carbons: A series of signals in the range of δ 120-140 ppm will correspond to the carbons of the phenyl and central benzene rings. Carbons directly bonded to phosphorus will exhibit coupling (J-coupling), resulting in doublets.

-

Methylene Carbons: The two equivalent methylene carbons (P-CH₂-Ar) are expected to show a single signal, which will appear as a triplet due to coupling to the two phosphorus atoms. The expected chemical shift is in the range of δ 30-40 ppm.

³¹P NMR Spectroscopy

Principle: ³¹P NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds. The chemical shift is very sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom.

Expected Spectrum:

-

A single, sharp singlet is expected for the two equivalent phosphorus atoms in the free ligand. The chemical shift for tertiary phosphines of this type typically falls in the range of δ -5 to -20 ppm (referenced to 85% H₃PO₄). For example, the related (3-bromophenethyl)diphenylphosphine shows a ³¹P chemical shift of -16.0 ppm.[2]

Table 1: Expected NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons |

| 3.5 - 4.5 | Triplet | Methylene protons (-CH₂-) | |

| ¹³C | 120 - 140 | Multiplet | Aromatic carbons |

| 30 - 40 | Triplet | Methylene carbons (-CH₂-) | |

| ³¹P | -5 to -20 | Singlet | Phosphorus atoms |

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Expected Spectrum:

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (474.51).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for phosphine ligands include the loss of phenyl groups (m/z = 77) and cleavage of the P-C bonds.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Expected Spectrum:

-

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene groups.

-

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

-

P-Ph Stretching: A characteristic absorption for the P-Ph bond is expected around 1435 cm⁻¹.

-

Out-of-Plane Bending: Bands in the region of 690-900 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the substituted benzene rings. For a meta-disubstituted benzene ring, characteristic bands are expected around 810–750 cm⁻¹ and 900–860 cm⁻¹.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expected Crystal Structure: While the crystal structure of the free ligand this compound is not readily available in the searched literature, analysis of related structures, such as its metal complexes, can provide insights. The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky diphenylphosphino groups. The central benzene ring and the P-C-C-P backbone will likely exhibit a specific dihedral angle. For instance, in a palladium complex of a similar ligand, α,α′-bis[(tert-butyl)(6-methoxypyridin-2-yl)phosphino]-o-xylene, the dihedral angles between the central ring and the pendant rings are 30.92 (10) and 68.65 (10)°. Obtaining single crystals of sufficient quality is a prerequisite for this technique.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 10-20 mg of the purified this compound.

-